molecular formula C27H29FN4O2S2 B12197453 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12197453
M. Wt: 524.7 g/mol
InChI Key: DEPRDKQBYHBANL-XLNRJJMWSA-N
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Description

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a pyridopyrimidinone core, and a fluorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidine ring and the pyridopyrimidinone core. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Synthesis of the Pyridopyrimidinone Core: This involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate aldehyde or ketone.

    Coupling of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, typically using a fluorobenzyl halide and a suitable nucleophile.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazolidine and pyridopyrimidinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: stands out due to its combination of a thiazolidine ring, a pyridopyrimidinone core, and a fluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H29FN4O2S2

Molecular Weight

524.7 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(octylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29FN4O2S2/c1-2-3-4-5-6-8-15-29-24-21(25(33)31-16-9-7-10-23(31)30-24)17-22-26(34)32(27(35)36-22)18-19-11-13-20(28)14-12-19/h7,9-14,16-17,29H,2-6,8,15,18H2,1H3/b22-17-

InChI Key

DEPRDKQBYHBANL-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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